molecular formula C22H29P B1642449 Nmdpp

Nmdpp

Cat. No.: B1642449
M. Wt: 324.4 g/mol
InChI Key: BEYDOEXXFGNVRZ-VLCRHTCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nmdpp is a novel chemical entity developed for basic research applications. As a research compound, it is intended for in vitro studies to elucidate complex biological pathways. Preliminary areas of investigation could include the characterization of its activity on neuronal receptors, such as the N-Methyl-D-Aspartate (NMDA) receptor, which is a critical target in understanding synaptic plasticity, learning, memory, and neurodegenerative pathways . Given the role of NMDA receptors in excitotoxicity and calcium-mediated signaling, researchers may utilize this compound to explore cellular mechanisms related to neuronal survival and death . This compound is provided to the scientific community to facilitate the expansion of knowledge in neuropharmacology and related fields. It is strictly for laboratory research purposes. This compound is not intended for diagnostic, therapeutic, or any other human use. All safety data sheets (SDS) should be consulted prior to handling.

Properties

Molecular Formula

C22H29P

Molecular Weight

324.4 g/mol

IUPAC Name

[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane

InChI

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m0/s1

InChI Key

BEYDOEXXFGNVRZ-VLCRHTCISA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Canonical SMILES

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

Scientific Research Applications

(Neomenthyl)diphenylphosphine (NMDPP) Applications

This compound, or (+)-(neomenthyl)diphenylphosphine, is a chiral phosphine ligand that has found use in various chemical applications, particularly in catalysis. It has been used in both method development and total synthesis .

Scientific Research Applications

  • Asymmetric Reductive Coupling: this compound has been identified as an optimal chiral phosphine ligand for enantioselective reductive couplings. Excellent yields, regioselectivities, and enantioselectivities were achieved with alkyne substrates containing at least one aromatic substituent. The high selectivity is believed to come from the arrangement of components in a highly-ordered transition state . Later research led to the synthesis of P-chiral monodentate ferrocenyl phosphines that can perform the same coupling using dialkyl alkynes with moderate regio- and enantioselectivity .
  • Cobalt Catalysis: this compound can be used to create cobalt diphenylphosphine complexes, which are useful in the polymerization of 1,3-butadiene. When combined with methylaluminoxane (MAO), these complexes produce crystalline, highly syndiotactic 1,2-poly(1,3-butadiene)s, with a 1,2 content and a syndiotactic index (percentage of syndiotactic triads [rr]) reaching up to 95% and 85%, respectively .

Case Studies

  • Train Crew Scheduling Optimisation: this compound is also used in scheduling night-shift and morning-shift duties on metro lines with a complex structure, which is a novel problem in crew management. A binary programming model is used to optimize the this compound, improving the rest time of crews. A hybrid algorithm that combines General Variable Neighbourhood Search (GVNS) with an Assignment Algorithm is used to find high-quality solutions for this problem. Computational experiments with both artificial and real-life data have shown that GVNS can efficiently obtain high-quality solutions for various NMDPPs and can effectively increase the rest time of crews compared to practical methods used in metro companies .
  • Synthesis of 2-Aryl Propionic Acids: this compound is utilized in the synthesis of 2-aryl propionic acids, including anti-inflammatory drugs like naproxen and flurbiprofen, through a flexible two-step, one-pot procedure .

Data Table

The following data illustrates the use of this compound in the polymerization of 1,3-butadiene with cobalt catalytic systems :

Run Catalyst MAO/Co Solv. T Time Conv. 1,2 rr M nD
5CoCl2[PPh2(this compound)]2 (10)100toluene201510086.081.3203.42.3
6CoCl2[PPh2(this compound)]2 (20)25heptane206010088.383.7196.02.1
7CoCl2[PPh2(this compound)]2 (30)25heptane0107294.585.5237.22.0

Comparison with Similar Compounds

Structural and Steric Properties

The stereoelectronic profile of phosphine ligands directly impacts their catalytic performance. Below is a structural comparison:

Ligand Structure Features Steric Hindrance Electronic Properties
(S)-NMDPP Chiral neomenthyl group + diphenyl High Moderately donating
PtBuPh₂ Bulky tert-butyl group + diphenyl Very High Weakly donating
PhPCy₂ Cyclohexyl groups + phenyl Moderate Electron-deficient
PPh₂(OMe) Methoxy-substituted diphenyl Low Electron-withdrawing

Key Insight : (S)-NMDPP’s steric bulk lies between PtBuPh₂ (very high) and PhPCy₂ (moderate), enabling a balance between substrate accessibility and stereochemical control .

Catalytic Performance in Polymerization

Cobalt complexes of (S)-NMDPP and PtBuPh₂ were compared in 1,3-butadiene polymerization:

Ligand 1,2-Content (%) Syndiotactic Index (%) Melting Point (°C)
(S)-NMDPP 95 85 210
PtBuPh₂ 92 82 205

Findings : Higher steric hindrance in (S)-NMDPP correlates with increased syndiotacticity and melting temperature compared to PtBuPh₂, though both ligands yield highly crystalline polymers .

Reactivity in Nickel-Catalyzed Couplings

In the Ni-catalyzed arylation of aldehydes with alkynes, (S)-NMDPP outperformed bidentate phosphines and other monodentate ligands:

Ligand Reaction Yield (%) Selectivity for 4 vs. 4a/4b
(S)-NMDPP 71 High
PhPCy₂ 68 Moderate
PPh₂(OMe) <10 Low (favors 4b)
Bidentate Ligands 0 No reaction

Key Insight : (S)-NMDPP’s moderate steric demand prevents catalyst deactivation while maintaining selectivity for the desired product .

Selectivity in Palladium-Catalyzed Telomerization

(S)-NMDPP was tested in Pd-catalyzed telomerization of isoprene and methanol:

Ligand Isoprene Conversion (%) Telomer:Dimer Ratio
(+)-NMDPP 95 1:1
PPh₂(OMe) 80 1:2
PhPCy₂ 70 1:3

Findings : Despite high conversion, (S)-NMDPP showed mixed selectivity, whereas electron-deficient ligands like PPh₂(OMe) favored dimer formation .

Preparation Methods

Friedel-Crafts Alkylation and Sequential Functionalization (CN101575297B)

Reaction Pathway and Stoichiometry

The synthesis begins with cinnamonitrile (C₉H₇N) and benzene (C₆H₆) undergoing Friedel-Crafts alkylation catalyzed by anhydrous aluminum chloride (AlCl₃). This step forms 3,3-diphenylpropionitrile (C₁₅H₁₁N) with a 95–98% yield. The mechanism involves electrophilic aromatic substitution, where AlCl₃ activates the nitrile group for benzene attack.

Subsequent catalytic hydrogenation reduces the nitrile to 3,3-diphenylpropylamine (C₁₅H₁₅N) using Raney nickel or palladium catalysts under 2–5 MPa H₂ at 80–120°C. The reaction occurs in methanol with ammonia as a co-catalyst, achieving 91–95% conversion. Hydrogen pressure and temperature critically influence reaction kinetics, with higher pressures (>3 MPa) reducing side-product formation.

Schiff Base Formation and Methylation

The amine intermediate reacts with aldehydes (e.g., benzaldehyde or p-tolualdehyde) in aromatic solvents (toluene or xylene) to form a Schiff base. This step employs azeotropic distillation to remove water, driving the equilibrium toward imine formation. Methylation follows using dimethyl sulfate or methyl iodide, generating a quaternary ammonium salt.

Hydrolysis of the salt with dilute sulfuric acid (20% v/v) liberates Nmdpp, which is isolated via steam distillation and alkaline extraction. The one-pot design—combining Schiff base formation, methylation, and hydrolysis—reduces solvent consumption by 40% and improves overall yield to 85–92%.

Key Optimization Parameters:
  • Catalyst Selection : Raney nickel outperforms palladium in cost-effectiveness for large-scale hydrogenation.
  • Solvent Recycling : Toluene is recovered and reused in subsequent batches, lowering production costs.
  • Temperature Control : Maintaining 80–85°C during methylation minimizes byproducts like N,N-dimethyl derivatives.

Demethylation-Hydrolysis Route (KR101029643B1)

Demethylation of N,N-Dimethyl-3,3-Diphenylpropylamine

This method starts with N,N-dimethyl-3,3-diphenylpropylamine (C₁₇H₁₉N), which undergoes demethylation using chloroformates (e.g., phenyl chloroformate) to yield a carbamate intermediate. The reaction occurs in dichloromethane at 0–5°C to suppress over-demethylation.

Hydrolysis to N-Methyl-3,3-Diphenylpropylamine

The carbamate is hydrolyzed under acidic conditions (HCl/ethanol, 60°C) to cleave the carbamate group, producing this compound with 78–85% yield. The process avoids high-pressure hydrogenation but requires careful pH control during hydrolysis to prevent amine oxidation.

Comparative Advantages:
  • Safety : Eliminates high-pressure hydrogenation equipment.
  • Modularity : Suitable for small-scale API synthesis where dimethyl precursors are available.

Methodological Comparison and Industrial Viability

Parameter Method 1 (CN101575297B) Method 2 (KR101029643B1)
Starting Materials Cinnamonitrile, Benzene N,N-Dimethyl-3,3-diphenylpropylamine
Key Reagents AlCl₃, Raney Ni, Dimethyl sulfate Phenyl chloroformate, HCl
Yield (%) 85–92 78–85
Reaction Steps 4 2
Hazardous Waste Minimal (recycled solvents) Chlorinated solvents
Scalability Industrial (>100 kg/batch) Pilot-scale (10–50 kg/batch)

Method 1’s one-pot approach reduces solvent use by 30–40% compared to traditional stepwise syntheses. However, Method 2’s shorter pathway may appeal to facilities equipped for carbamate chemistry.

Environmental and Economic Considerations

Waste Management in Method 1

The AlCl₃ catalyst is neutralized with aqueous HCl, generating aluminum hydroxide sludge. Patent data indicate that 95% of toluene is recovered via distillation, with residual Al(OH)₃ disposed of as non-hazardous waste.

Cost Analysis of Method 2

Phenyl chloroformate costs approximately $120/kg, making large-scale demethylation economically challenging. However, this route avoids nickel catalyst procurement ($80–150/kg for Raney Ni).

Q & A

Q. How do researchers balance open-access mandates with intellectual property concerns in this compound studies?

  • Use tiered data-sharing agreements: publish foundational data (e.g., synthetic routes) openly, while patent-pending findings are embargoed. Consult institutional technology transfer offices for compliance .

Methodological Resources

  • Data Management Plan (DMP) Template : Align with NSF/ERC standards, including data types, storage protocols, and retention schedules .
  • Contradiction Analysis Checklist :
    • Replicate experiments under identical conditions.
    • Compare environmental variables (pH, temperature).
    • Apply statistical tests (e.g., ANOVA, Tukey’s HSD) .

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